molecular formula C20H15N3O6 B12220028 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12220028
M. Wt: 393.3 g/mol
InChI Key: IBKNLBUJMXONOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a 1,2,5-oxadiazol-3-yl (furazan) core, a 3,4-dimethoxyphenyl substituent, and a 2-oxo-2H-chromene-3-carboxamide (coumarin-derived) moiety.

Properties

Molecular Formula

C20H15N3O6

Molecular Weight

393.3 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H15N3O6/c1-26-15-8-7-12(10-16(15)27-2)17-18(23-29-22-17)21-19(24)13-9-11-5-3-4-6-14(11)28-20(13)25/h3-10H,1-2H3,(H,21,23,24)

InChI Key

IBKNLBUJMXONOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via a cyclization reaction involving a hydrazide derivative and a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable aryl halide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed coupling reactions using aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s chromene and oxadiazole moieties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin Carboxamide Derivatives

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12, )
  • Structural Differences : Replaces the 3,4-dimethoxyphenyl-oxadiazole moiety with a 4-sulfamoylphenyl group.
  • Synthesis : Prepared via condensation of 3-carboxycoumarin with 4-sulfamoylaniline in acetic acid/sodium acetate .
  • Key Properties: Higher polarity due to the sulfonamide group (logP ~1.2 estimated vs. ~2.5 for the target compound).
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide (BH52673, )
  • Structural Differences : Replaces the coumarin-carboxamide with a 2-ethoxybenzamide group.
  • Physicochemical Comparison: Molecular Weight: 369.37 g/mol (vs. ~380–390 g/mol estimated for the target compound).

3,4-Dimethoxyphenyl-Containing Analogs

trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 1 and 2, )
  • Structural Differences : Cyclohexene core with dual 3,4-dimethoxyphenyl/styryl substituents vs. oxadiazole-coumarin hybrid.
  • Biological Activity :
    • Neurotrophic effects in PC12 cells (EC50 ~5–10 µM), attributed to styryl-mediated NGF pathway activation .
    • The target compound’s oxadiazole-coumarin system may offer superior metabolic stability compared to the labile styryl group .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )
  • Structural Differences : Ethylamine linker instead of oxadiazole; lacks coumarin.
  • Key Findings :
    • Lower molecular weight (313.37 g/mol) and higher flexibility.
    • Demonstrated weak MAO-B inhibition (IC50 >50 µM), suggesting rigid heterocycles (e.g., oxadiazole) may enhance target affinity .

Oxadiazole-Based Carboxamides

4-Butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide (BH52674, )
  • Structural Differences : Cyclohexane-carboxamide substituent vs. coumarin-carboxamide.
  • Physicochemical Comparison: Higher lipophilicity (logP ~3.8 vs. ~2.5 for the target compound) due to the butylcyclohexane group. Potential for improved blood-brain barrier penetration, relevant for CNS-targeted applications .
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide ()
  • Structural Differences : Methylbenzamide substituent vs. coumarin-carboxamide.
  • Key Data :
    • Molecular Weight: 339.35 g/mol (vs. ~380–390 g/mol for the target compound).
    • Simplified synthesis (direct acylation) but reduced π-system complexity, likely diminishing DNA/protein binding efficacy .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

The compound's molecular formula is C18H17N3O4C_{18}H_{17}N_{3}O_{4}, with a molecular weight of approximately 339.35 g/mol. It features an oxadiazole ring and a chromene structure, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC18H17N3O4
Molecular Weight339.35 g/mol
LogP3.6679
Polar Surface Area75.347 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on oxadiazole derivatives have shown potent activity against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values reported at sub-micromolar concentrations.
  • HeLa (cervical cancer) : Compounds demonstrated substantial cytotoxicity with IC50 values in the micromolar range.

In vitro studies have shown that modifications in the oxadiazole ring significantly affect the anticancer activity. The presence of electronegative groups enhances potency against cancer cells due to improved interactions with molecular targets involved in cell proliferation and apoptosis .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Carbonic Anhydrases (CA) : Certain derivatives have been shown to selectively inhibit hCA IX and hCA II at nanomolar concentrations . This inhibition is crucial for tumor growth and metastasis.
  • Induction of Apoptosis : Flow cytometry analyses indicated that some derivatives can induce apoptosis in cancer cells by disrupting the cell cycle .

Antimicrobial Activity

Recent studies have also evaluated the antimicrobial properties of related compounds. For example, certain oxadiazole derivatives exhibited significant antibacterial effects against pathogens such as Staphylococcus aureus with MIC values ranging from 0.22 to 0.25 μg/mL . These findings suggest potential applications in treating infections alongside cancer therapies.

Study on Structure-Activity Relationships (SAR)

A comprehensive SAR analysis highlighted that:

  • Electronegative Substituents : The presence of halogen atoms or nitro groups at specific positions on the phenyl ring significantly enhances anticancer activity.
  • Functional Group Variations : Modifications such as introducing methoxy or dimethoxy groups can alter biological activity profiles dramatically.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Oxadiazole Ring : By reacting appropriate hydrazines with carboxylic acids or acyl chlorides.
  • Chromene Synthesis : Utilizing methods such as cyclization reactions to form the chromene structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.